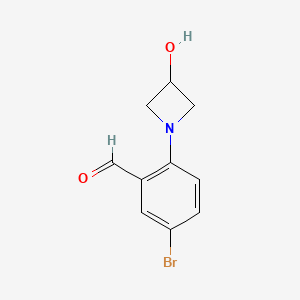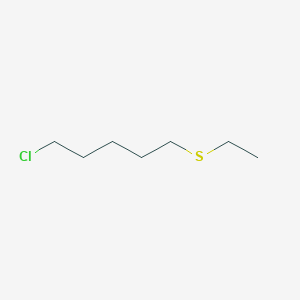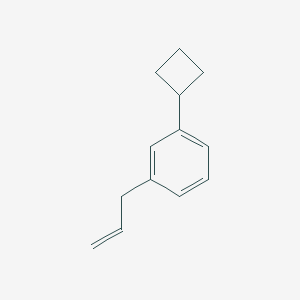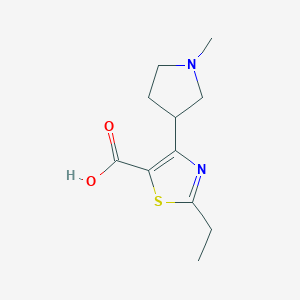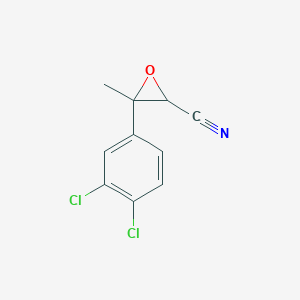
3-(3,4-Dichlorophenyl)-3-methyloxirane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dichlorophenyl)-3-methyloxirane-2-carbonitrile is an organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a dichlorophenyl group, a methyloxirane ring, and a carbonitrile group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 3,4-dichlorophenylacetonitrile with an appropriate epoxidizing agent. One common method is the use of peracids, such as m-chloroperbenzoic acid, under controlled conditions to form the oxirane ring. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-Dichlorophenyl)-3-methyloxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid or sulfuric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-(3,4-dichlorophenyl)-3-methyloxirane-2-carboxylic acid.
Reduction: Formation of 3-(3,4-dichlorophenyl)-3-methyloxirane-2-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(3,4-Dichlorophenyl)-3-methyloxirane-2-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dichlorophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its herbicidal properties.
N-(4-Chlorophenyl)-N’-(3,4-dichlorophenyl)urea: Used as an antibacterial agent.
Uniqueness
3-(3,4-Dichlorophenyl)-3-methyloxirane-2-carbonitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structural features make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H7Cl2NO |
|---|---|
Peso molecular |
228.07 g/mol |
Nombre IUPAC |
3-(3,4-dichlorophenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C10H7Cl2NO/c1-10(9(5-13)14-10)6-2-3-7(11)8(12)4-6/h2-4,9H,1H3 |
Clave InChI |
WJHODQZZMVTCQF-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(O1)C#N)C2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Cyclohexylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13184121.png)


![3A-(bromomethyl)-hexahydro-2H-furo[3,2-c]pyran](/img/structure/B13184144.png)
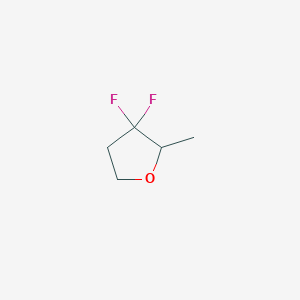
![5-Amino-3-[(propan-2-yloxy)methyl]pentanoic acid](/img/structure/B13184159.png)
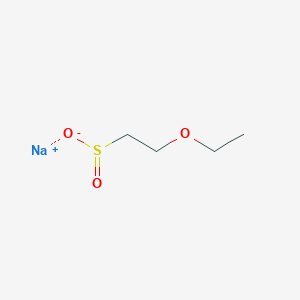
![{3-Bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}methanol](/img/structure/B13184177.png)

